molecular formula C23H17ClN2O B15154333 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol

3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol

Cat. No.: B15154333
M. Wt: 372.8 g/mol
InChI Key: JIUAOHTYXJINSE-UHFFFAOYSA-N
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Description

3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is a complex organic compound that features a bis(indolyl)methane structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure includes two indole moieties attached to a central carbon, which is also bonded to a chlorophenol group. This unique arrangement imparts the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol typically involves the alkylation of indoles with chlorophenol derivatives. One common method employs lithium tert-butoxide (LiOtBu) as a base to promote the alkylation reaction under air . This method is advantageous due to its metal catalyst-free nature and the use of unactivated aliphatic alcohols as alkylating agents. The reaction conditions generally involve moderate temperatures and the presence of oxygen, which acts as an oxidant.

Industrial Production Methods

Industrial production of bis(indolyl)methane derivatives, including this compound, often utilizes scalable and environmentally friendly processes. These methods may involve the use of green solvents and catalysts to minimize environmental impact. For example, the use of ethanol as a solvent and α-chymotrypsin as a biocatalyst has been reported to yield high purity products with good efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can target the chlorophenol group, converting it to a phenol.

    Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonyl chlorides for sulfonation.

Major Products

The major products formed from these reactions include various substituted indoles, phenols, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity.

    Pathways Involved: It influences pathways related to oxidative stress, DNA synthesis, and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol

InChI

InChI=1S/C23H17ClN2O/c24-20-10-9-14(27)11-17(20)23(18-12-25-21-7-3-1-5-15(18)21)19-13-26-22-8-4-2-6-16(19)22/h1-13,23,25-27H

InChI Key

JIUAOHTYXJINSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)O)Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

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